2,6-Difluorobenzyl Azide-d2

Description

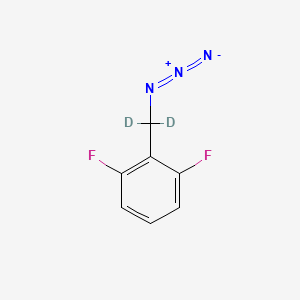

Structure

3D Structure

Properties

IUPAC Name |

2-[azido(dideuterio)methyl]-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluorobenzyl Azide D2 and Precursor Compounds

Strategies for Benzyl (B1604629) Azide (B81097) Formation

The introduction of the azide functional group at the benzylic position is a key transformation in the synthesis of 2,6-Difluorobenzyl Azide-d2. Nucleophilic substitution reactions are the most common and effective methods for this purpose.

Nucleophilic Substitution Reactions with Halide Precursors

The primary route to benzyl azides involves the SN2 reaction of a benzyl halide with an azide salt. This method is highly efficient for primary benzylic halides due to the low steric hindrance and the excellent nucleophilicity of the azide ion ucalgary.carsc.org. For the synthesis of 2,6-Difluorobenzyl Azide, the corresponding 2,6-difluorobenzyl bromide is treated with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds smoothly to afford the desired azide in high yield chemspider.comnih.gov.

A typical procedure involves dissolving 2,6-difluorobenzyl bromide in DMF, followed by the addition of sodium azide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is typically extracted with an organic solvent and purified by column chromatography.

One-pot procedures have also been developed where the benzyl azide is generated in situ from the corresponding benzyl bromide and sodium azide and then directly used in a subsequent reaction, such as a copper-catalyzed alkyne-azide cycloaddition (CuAAC) tn-sanso.co.jporganic-chemistry.org. This approach is advantageous as it avoids the isolation of the potentially explosive benzyl azide intermediate tn-sanso.co.jp.

Deuteration Techniques in the Synthesis of this compound

The introduction of deuterium (B1214612) at the benzylic position is the defining step in the synthesis of this compound. This can be achieved by either deuterating a suitable precursor before the introduction of the azide group or by a direct H/D exchange on a pre-functionalized molecule. The use of D₂O as an economical and readily available deuterium source is a common strategy in many deuteration protocols mdpi.comrsc.orgresearchgate.net.

Several catalytic systems have been developed for the selective deuteration of benzylic C-H bonds. These methods often employ transition metal catalysts and a deuterium source. For instance, a palladium-catalyzed H/D exchange reaction using D₂O can be employed researchgate.net. Photocatalytic methods have also emerged as a powerful tool for deuteration under mild conditions researchgate.netnih.gov. Visible-light photocatalysis can facilitate the deuteration of electron-deficient alkenes and other substrates with high functional group tolerance nih.gov.

For substrates with electron-withdrawing groups, such as the 2,6-difluoro substitution pattern, specific conditions may be required to achieve efficient deuteration. The electron-deficient nature of the palladium center in some catalysts can enhance the kinetics of reductive deuteration of compounds like benzaldehyde google.com. Base-catalyzed H/D exchange with D₂O is another viable method, particularly for substrates where the benzylic protons are activated by electron-withdrawing groups ias.ac.in.

Preparation of Key Intermediates

The synthesis of this compound relies on the availability of deuterated precursors, primarily deuterated 2,6-difluorobenzyl halides.

Synthesis of Deuterated 2,6-Difluorobenzyl Halides

The most direct approach to this compound involves the synthesis of a deuterated 2,6-difluorobenzyl halide as the key intermediate. This can be accomplished by first preparing a deuterated precursor, such as deuterated 2,6-difluorobenzyl alcohol or deuterated 2,6-difluorobenzaldehyde, and then converting it to the corresponding halide.

One potential route starts with the reductive deuteration of a suitable carbonyl compound. For example, 2,6-difluorobenzaldehyde can be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to yield 2,6-difluorobenzyl-d2-alcohol. Alternatively, methods for the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O can produce α,α-dideuterio benzyl alcohols with high deuterium incorporation rsc.org.

Once the deuterated alcohol is obtained, it can be converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).

Another strategy involves the direct deuteration of 2,6-difluorotoluene at the benzylic position, followed by radical bromination. However, achieving high selectivity for benzylic deuteration over aromatic H/D exchange can be challenging.

A documented synthesis of a deuterated benzyl azide, 1-(azidomethyl-d2)-4-methylbenzene, involves the reduction of methyl 4-methylbenzoate with lithium aluminum deuteride (B1239839) (LiAlD₄) to the corresponding deuterated benzyl alcohol. This is followed by conversion to the azide via a two-step process involving diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) chemspider.com. This methodology could be adapted for the synthesis of 2,6-difluorobenzyl-d2 azide from a suitable ester precursor.

Methodological Advancements in Precursor Functionalization

Recent advancements in synthetic chemistry offer more direct and efficient ways to functionalize precursors for the synthesis of deuterated compounds. Flow synthesis methods are being developed for deuterated aromatic compounds, which can improve production throughput and reaction efficiency by utilizing technologies like microwave heating mdpi.com.

For the synthesis of the non-deuterated precursor, 2,6-difluorobenzyl alcohol can be prepared from 2,6-difluorobenzonitrile through catalytic hydrogenation to 2,6-difluorobenzylamine, followed by diazotization and hydrolysis nih.gov. This alcohol can then be a substrate for deuteration or conversion to the halide.

Advanced Synthetic Approaches

More sophisticated synthetic strategies aim to streamline the synthesis of deuterated benzyl azides by combining multiple steps into a single pot or by employing novel catalytic systems.

One-pot syntheses of benzyl azides directly from the corresponding alcohols have been developed. These methods often involve the in-situ generation of a good leaving group from the alcohol, which is then displaced by the azide ion. A practical one-pot synthesis of azides from alcohols utilizes triphenylphosphine, iodine, and imidazole in the presence of sodium azide in DMSO. This approach could potentially be applied to a deuterated benzyl alcohol to directly yield the deuterated benzyl azide.

The development of novel photocatalytic systems also presents advanced opportunities for the synthesis of deuterated compounds. These methods can offer high selectivity and functional group tolerance under mild reaction conditions, making them suitable for complex molecule synthesis researchgate.net.

Below is a table summarizing various synthetic strategies for the formation of benzyl azides and their deuterated precursors.

| Transformation | Reagents and Conditions | Key Features | Applicability to this compound |

| Azidation of Benzyl Halide | NaN₃, DMF or DMSO, room temp. to 50°C | High yield, good for primary halides | Directly applicable to deuterated 2,6-difluorobenzyl bromide. |

| Reductive Deuteration of Ester | SmI₂, D₂O, THF | High deuterium incorporation, mild conditions | Can be used to prepare deuterated 2,6-difluorobenzyl alcohol from a corresponding ester. |

| Reductive Deuteration of Aldehyde | NaBD₄ or LiAlD₄ | Standard method for introducing deuterium | Can be used to prepare deuterated 2,6-difluorobenzyl alcohol from 2,6-difluorobenzaldehyde. |

| One-Pot Azidation of Alcohol | PPh₃, I₂, Imidazole, NaN₃, DMSO | Avoids isolation of halide intermediate | Potentially applicable to deuterated 2,6-difluorobenzyl alcohol. |

| Photocatalytic Deuteration | Photocatalyst, D₂O or other D source, visible light | Mild conditions, high functional group tolerance | General applicability to be explored for the specific substrate. |

Flow Chemistry Protocols for Azide Generation

The generation of organic azides using traditional batch methods can present safety challenges, especially on a larger scale. Flow chemistry offers a safer and more efficient alternative by utilizing microreactors where small volumes of reagents react under precisely controlled conditions, minimizing the accumulation of hazardous intermediates. cam.ac.uk

A continuous-flow process for the synthesis of this compound can be adapted from methodologies developed for its non-deuterated analog, which is a precursor in the synthesis of the antiepileptic drug Rufinamide (B1680269). uc.pt In such a setup, the starting material, 2,6-Difluorobenzyl Alcohol-d2, is first converted in situ into a more reactive intermediate, such as 2,6-Difluorobenzyl Chloride-d2. This can be achieved by reacting the alcohol with a stream of hydrogen chloride gas. uc.pt The resulting benzyl chloride is then immediately mixed with a solution of an azide salt (e.g., sodium azide) to form this compound. The continuous nature of the process ensures that the potentially explosive azide is generated and consumed in a controlled manner. uc.pt

Alternative flow chemistry approaches involve the use of solid-supported reagents. For instance, a solution of the corresponding deuterated benzyl halide (e.g., 2,6-Difluorobenzyl Bromide-d2) can be passed through a packed-bed reactor or a monolithic reactor containing an immobilized azide source. cam.ac.uk Azide-functionalized ion-exchange resins (e.g., azide on Amberlite® IRA-400) have been successfully used for the conversion of alkyl halides to their corresponding azides in flow systems. cam.ac.uk This technique simplifies purification, as the excess reagent is contained within the solid support.

The table below outlines a representative set of conditions for a hypothetical flow synthesis based on analogous transformations.

| Parameter | Condition | Description |

|---|---|---|

| Starting Material | 2,6-Difluorobenzyl Alcohol-d2 | The deuterated precursor alcohol. |

| Step 1: Halogenation | HCl (gas) in a suitable solvent (e.g., DMSO) | In-line conversion of the alcohol to the corresponding benzyl chloride. |

| Step 2: Azidation | Aqueous solution of Sodium Azide (NaN₃) | Nucleophilic substitution to form the azide. |

| Reactor Type | PFA or Copper Tubing Coil Reactor | Inert and allows for efficient heat exchange. |

| Temperature | 80 - 140 °C | Elevated temperatures are used to accelerate reaction rates. |

| Residence Time | 5 - 20 minutes | The time reactants spend in the heated zone of the reactor. |

One-Pot Synthetic Sequences Involving this compound

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. For a compound like this compound, a one-pot sequence typically involves its in situ formation followed by an immediate reaction with another substrate in the same vessel. This approach is particularly advantageous as it avoids the isolation of the potentially unstable azide intermediate.

A prominent example of such a sequence is the Huisgen 1,3-dipolar cycloaddition, or "click chemistry," to form a triazole ring. This reaction is a key step in the synthesis of Rufinamide. rsc.org In a one-pot protocol for a deuterated analog, 2,6-Difluorobenzyl Bromide-d2 (which can be prepared from the corresponding alcohol) would be treated with sodium azide in a suitable solvent. rsc.org Without isolating the resulting this compound, an alkyne, such as propiolic acid or its ester, is added to the reaction mixture. The subsequent cycloaddition reaction proceeds to form the desired 1,4-disubstituted triazole product. rsc.org

The table below details a representative one-pot synthesis of a deuterated triazole from a deuterated benzyl precursor, illustrating the sequence.

| Step | Reagents | Typical Conditions |

|---|---|---|

| Azide Formation (in situ) | 2,6-Difluorobenzyl Bromide-d2, Sodium Azide (NaN₃) | Solvent: DMF; Temperature: 50 °C |

| 1,3-Dipolar Cycloaddition | Propiolic Acid | The alkyne is added to the reaction mixture containing the newly formed azide. |

| Reaction Progression | N/A | The mixture is stirred at a controlled temperature (e.g., 50-80 °C) until the reaction is complete. |

| Product | 1-(2,6-Difluorobenzyl-d2)-1H-1,2,3-triazole-4-carboxylic acid | The final product is isolated after a standard aqueous workup and purification. |

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluorobenzyl Azide D2

Alternative Azide (B81097) Reactivity Profiles

Beyond cycloadditions, the azide group in 2,6-Difluorobenzyl Azide-d2 can undergo other important transformations, notably the Staudinger reaction and reactions proceeding through a nitrene intermediate.

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.org The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then undergoes a four-membered ring transition state to lose dinitrogen (N₂), yielding an iminophosphorane. youtube.com Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

For this compound, this reaction would produce 2,6-difluorobenzyl-d2-amine, a valuable isotopically labeled compound. The reaction is highly chemoselective and tolerates a wide variety of functional groups.

Table 2: Staudinger Reaction of this compound

| Reactant 1 | Reactant 2 | Intermediate | Final Product 1 | Final Product 2 |

| This compound | Triphenylphosphine | Iminophosphorane | 2,6-Difluorobenzyl-d2-amine | Triphenylphosphine oxide |

Upon thermolysis or photolysis, organic azides can extrude N₂ to generate highly reactive nitrene intermediates. diva-portal.org The reactivity of the resulting 2,6-difluorobenzyl-d2-nitrene is significantly influenced by the two ortho-fluorine atoms on the phenyl ring.

Research on perfluoroaryl azides has highlighted an "ortho-fluorine" effect. diva-portal.org The fluorine atoms destabilize the transition state for ring-expansion (a common pathway for aryl nitrenes), thereby increasing the lifetime of the singlet nitrene. diva-portal.org This extended lifetime enhances the probability of the nitrene undergoing intermolecular reactions, such as C-H insertion or addition to double bonds. diva-portal.org

Therefore, the 2,6-difluorobenzyl-d2-nitrene generated from the azide precursor is expected to be a potent intermediate for C-H functionalization. When generated in the presence of a substrate with available C-H bonds (e.g., an alkane), the nitrene can insert into a C-H bond to form a new C-N bond, providing a direct route to secondary amines. This reactivity makes this compound a potential tool for photoaffinity labeling or for the synthesis of complex nitrogen-containing molecules via nitrene insertion pathways. diva-portal.orgnih.gov

Azide Transformation to Aldehydes: Enzymatic and Biomimetic Catalysis

The conversion of primary azides to aldehydes is a valuable synthetic transformation. The development of efficient catalytic systems, particularly those operating under mild, environmentally benign conditions, is an area of significant research interest. Both enzymatic and biomimetic approaches have shown promise in mediating this oxidative transformation, with studies involving isotopically labeled substrates such as this compound providing deep mechanistic understanding.

Mechanistic Insights from Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating the rate-determining step of a chemical reaction. By comparing the reaction rates of a substrate and its deuterated analogue, one can infer whether a C-H bond is broken in the slowest step of the reaction. In the context of the enzymatic oxidation of benzyl (B1604629) azides to the corresponding benzaldehydes, the KIE has been instrumental.

In a study investigating the myoglobin-catalyzed oxidation of benzyl azide, a competition experiment was performed using a mixture of benzyl azide and its deuterated counterpart, benzyl-d2-azide. rsc.org The results of such experiments are crucial for understanding the reaction mechanism. A significant KIE (where kH/kD > 1) would suggest that the cleavage of the C-H bond at the benzylic position is involved in the rate-determining step. For the myoglobin-catalyzed oxidation of benzyl azide, a notable KIE was observed, supporting a mechanism where the abstraction of a hydrogen atom from the benzylic position is a key, rate-limiting event. rsc.org This finding is consistent with a proposed mechanism involving an initial hydrogen atom abstraction from the azide substrate by an activated heme cofactor, followed by subsequent steps to yield the aldehyde product. While specific KIE data for this compound is not extensively reported, the principles derived from studies on benzyl-d2-azide are considered to be broadly applicable. The presence of fluorine atoms on the benzene (B151609) ring can influence the electronic properties and bond strengths, which may modulate the magnitude of the KIE, but the fundamental mechanistic pathway is expected to be similar.

Table 1: Representative Kinetic Isotope Effects in Related Reactions

| Reaction | Substrate(s) | kH/kD | Implication | Reference |

|---|---|---|---|---|

| Myoglobin-catalyzed azide oxidation | Benzyl azide / Benzyl-d2-azide | >1 | C-H bond cleavage is rate-limiting | rsc.org |

| Pummerer reaction of benzyl methyl sulfoxides | Deuterated benzyl methyl sulfoxides | 4.0 | Significant hydrogen isotope effect in product-determining step | cdnsciencepub.com |

Catalytic Efficiency and Substrate Scope in Oxidative Transformations

Engineered hemoproteins, such as variants of myoglobin (B1173299) and cytochrome P450, have emerged as highly efficient catalysts for the oxidative transformation of primary azides to aldehydes. rsc.orgresearchgate.netrsc.org These biocatalysts can achieve high turnover numbers (TON), indicating that a single catalyst molecule can convert a large number of substrate molecules.

The substrate scope of these enzymatic systems has been explored with a variety of substituted benzyl azides. rsc.orgrsc.org Generally, substitutions at the para and meta positions of the phenyl ring are well-tolerated. rsc.orgrsc.org However, ortho substituents often lead to lower conversions, likely due to steric hindrance at the enzyme's active site. rsc.org Notably, substrates with small ortho substituents like fluorine, such as in 2-fluorobenzyl azide and 2,6-difluorobenzyl azide, can still be efficiently oxidized. rsc.orgrsc.org This suggests that the compact size of the fluorine atom allows the substrate to access the catalytic site. In studies with an engineered myoglobin variant, Mb(H64V,V68A), 2,4-difluorobenzyl azide was oxidized to the corresponding aldehyde with significant efficiency. rsc.org

Furthermore, engineered variants of cytochrome P450 from Bacillus megaterium (CYP102A1) have demonstrated remarkable catalytic activity and a broad substrate scope for this transformation, including the oxidation of various mono- and di-substituted benzyl azide derivatives. nih.govrochester.edu These enzymatic systems offer a green and efficient alternative to traditional chemical methods, which often require harsh conditions and stoichiometric, toxic oxidants. rochester.eduresearchgate.netacs.org

Table 2: Substrate Scope of Myoglobin-Catalyzed Azide Oxidation

| Substrate | Product Yield (%) | Total Turnovers (TON) | Reference |

|---|---|---|---|

| Benzyl azide | 80 (isolated) | ~1,650 (wild-type) | rsc.orgrsc.org |

| 4-Methoxybenzyl azide | 89 | 8,560 | rsc.org |

| 4-Trifluoromethylbenzyl azide | 55 | 6,890 | rsc.org |

| 2-Fluorobenzyl azide | 66 | 4,930 | rsc.org |

| 2,4-Difluorobenzyl azide | 51 | 5,550 | rsc.org |

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric factors. The fluorine substituents and the deuterated methylene (B1212753) group play crucial roles in dictating the molecule's behavior in chemical transformations.

Impact of Fluorine Substitution on Azide Reactivity

The two fluorine atoms at the ortho positions of the benzyl ring in this compound exert strong electronic and steric effects. Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact on the reactivity of the azide moiety. Computational studies on the 1,3-dipolar cycloaddition of benzyl azides have shown that fluorine substitution has a dramatic effect on reactivity. acs.orgnih.govfigshare.com The strong electron-withdrawing inductive effect of the fluorine atoms can decrease the electron density of the benzyl group, which in turn can influence the reactivity of the attached azide group in various reactions.

In the context of nucleophilic substitution reactions to synthesize azides, fluorine substitution can have a decelerating effect. For instance, the rate of substitution of α,α-difluorobenzyl bromide with azide is significantly lower than that of benzyl bromide. researchgate.net While the fluorine atoms in 2,6-difluorobenzyl azide are on the ring and not directly on the methylene carbon, their inductive effect can still modulate the reactivity of the benzylic position.

In enzymatic reactions, the effect of fluorine substitution can be complex. While electron-withdrawing groups can sometimes decrease reactivity, fluorinated substrates like 4-trifluoromethyl-benzyl azide, 2-fluorobenzyl azide, and 2,4-difluorobenzyl azide are still effectively oxidized by engineered myoglobin catalysts. rsc.org This suggests that factors other than simple electronics, such as substrate binding and orientation within the enzyme's active site, play a significant role. The ability of these fluorinated compounds to act as substrates highlights the catalytic versatility of these engineered enzymes.

Stereochemical Considerations in Reactions Involving the Deuterated Methylene Group

The presence of deuterium atoms in the methylene group (—CD2—) of this compound introduces stereochemical considerations, particularly in reactions where one of these C-D bonds is broken. While the two deuterium atoms are chemically equivalent, their spatial relationship to other parts of the molecule and to an approaching reagent can become important in a chiral environment, such as the active site of an enzyme.

In reactions involving the removal of a hydrogen (or deuterium) atom or ion from a prochiral center, such as the methylene group of a benzyl derivative, the two hydrogens are diastereotopic if the molecule is already chiral or if it interacts with a chiral entity. The selective removal of one over the other can lead to a stereospecific outcome. Studies on the Pummerer reaction of deuterated benzyl methyl sulfoxides have demonstrated that diastereotopic selectivity can be observed in the deprotonation of related intermediates. researchgate.netcdnsciencepub.com

For enzymatic reactions involving this compound, the enzyme's active site provides a chiral environment. If the reaction proceeds through a mechanism that involves the stereoselective abstraction of one of the deuterium atoms, this would have implications for the stereochemistry of any resulting intermediates and products. While detailed stereochemical studies specifically on the reactions of this compound are not widely published, the principles of stereoselectivity in reactions at prochiral centers are well-established and would apply. rsc.org The use of such deuterated substrates is a key strategy for unraveling the intricate stereochemical pathways of enzymatic and other stereoselective reactions.

Applications in Advanced Synthetic Organic Chemistry

Construction of Complex Heterocyclic Scaffolds

Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov The presence of the difluorobenzyl moiety in 2,6-Difluorobenzyl Azide-d2 adds another layer of functionality, often influencing the biological activity and metabolic stability of the final heterocyclic construct.

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science. nih.gov The most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org

This compound serves as a key building block in the synthesis of triazole-containing compounds. Its reaction with various terminal alkynes under CuAAC conditions provides access to a diverse range of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazoles. The deuterium (B1214612) labeling at the benzylic position is particularly valuable for mechanistic studies of the cycloaddition reaction, allowing for the investigation of kinetic isotope effects. rsc.orgprinceton.edu Such studies help in elucidating the transition state of the reaction, providing deeper insights into the catalytic cycle.

A significant application of this chemistry is in the synthesis of Rufinamide (B1680269), an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome. nih.gov The synthesis of Rufinamide and its analogs often involves the reaction of 2,6-difluorobenzyl azide (B81097) with an appropriate alkyne. nih.gov The use of this compound allows for the preparation of deuterated Rufinamide, which can be used to study the drug's metabolism and pharmacokinetics. europa.eufabad.org.trresearchgate.net

Table 1: Representative Synthesis of a Triazole Core using a Benzyl (B1604629) Azide Analog

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| 2,6-Difluorobenzyl Azide | 2-Chloroacrylonitrile | Aqueous NaOH/Toluene | Rufinamide | Antiepileptic Drug |

| 2,6-Difluorobenzyl Azide | Methyl Propiolate | Copper Catalyst | Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | Rufinamide Precursor |

This table illustrates the general synthetic route for the non-deuterated analog, which is directly applicable to this compound for producing deuterated versions of the products. google.com

Beyond triazoles, organic azides are precursors to a variety of other heterocyclic systems through different reaction pathways, such as thermal or photochemical nitrene generation, Staudinger reactions, and various cycloadditions. mdpi.com this compound can, in principle, be utilized in these methodologies to generate the corresponding deuterated heterocycles. The difluorobenzyl group can impart desirable properties such as increased metabolic stability or altered lipophilicity to the resulting molecules. sigmaaldrich.com The deuterium label serves as a spectroscopic probe to follow the course of these complex transformations and to analyze the resulting products. While specific examples in the literature focusing solely on the d2 variant are scarce, the established reactivity of its non-deuterated counterpart provides a strong basis for its potential in these areas. nih.gov

Role as a Versatile Synthetic Building Block

The unique combination of a deuterated, fluorinated aromatic ring and a reactive azide functionality makes this compound a valuable and versatile building block in organic synthesis.

As previously mentioned, the most prominent application of this compound is as a precursor to deuterated analogs of the antiepileptic drug Rufinamide. chemicalbook.com The introduction of deuterium at a metabolically active site can significantly alter the drug's pharmacokinetic profile. musechem.com This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly by metabolic enzymes (such as Cytochrome P450s) compared to the carbon-hydrogen bond. princeton.edu This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased bioavailability, and a more favorable dosing regimen. musechem.com

Table 2: Potential Metabolic Advantages of Deuterated Pharmaceuticals

| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |

| Metabolic Clearance | Decreased | Slower enzymatic cleavage of C-D vs. C-H bond (Kinetic Isotope Effect). |

| Half-life (t½) | Increased | Slower clearance from the body. |

| Bioavailability (AUC) | Increased | Reduced first-pass metabolism. |

This table outlines the general principles of how deuteration can impact drug metabolism, which is a primary motivation for using precursors like this compound.

Click chemistry has revolutionized the field of bioconjugation and the development of molecular probes for studying biological systems. nih.govmdpi.com The azide functionality of this compound makes it an ideal component for incorporation into such probes via CuAAC.

By "clicking" this compound onto an alkyne-modified biomolecule (e.g., a protein, nucleic acid, or glycan), a difluorobenzyl-d2 tag can be introduced. This tag can serve multiple purposes:

Reporter Group: The fluorine atoms can be detected by ¹⁹F NMR spectroscopy, providing a clean and sensitive signal for monitoring the location and interactions of the labeled biomolecule.

Metabolic Tracer: The deuterium label allows the probe to be traced in metabolic studies using mass spectrometry, helping to elucidate metabolic pathways and identify downstream metabolites.

Modulator of Properties: The physicochemical properties of the difluorobenzyl group can influence the behavior of the molecular probe, for instance, by altering its cell permeability or binding affinity.

While the literature specifically detailing the use of this compound in molecular probes is still emerging, the principles of click chemistry and the known utility of fluorinated and deuterated tags strongly support its potential in this exciting area of research.

This compound is a specialized yet highly valuable chemical entity in the toolkit of synthetic organic chemists. Its primary utility lies in its role as a precursor for the synthesis of complex heterocyclic structures, most notably in the preparation of deuterated analogs of the antiepileptic drug Rufinamide. The strategic placement of deuterium atoms allows for in-depth mechanistic studies of key synthetic transformations and provides a means to modulate the metabolic stability of biologically active molecules. As the fields of medicinal chemistry and chemical biology continue to advance, the demand for precisely engineered molecules like this compound is poised to grow, further solidifying its importance in the development of next-generation therapeutics and molecular probes.

Advanced Spectroscopic and Computational Research on 2,6 Difluorobenzyl Azide D2

Isotopic Labeling in Advanced Spectroscopic Characterization

The introduction of deuterium (B1214612) (d2) into the benzylic position of 2,6-difluorobenzyl azide (B81097) provides a powerful probe for spectroscopic analysis. This isotopic labeling allows researchers to track the molecule's behavior and transformations with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the precise location of deuterium atoms within the 2,6-Difluorobenzyl Azide-d2 molecule. In ¹H NMR spectroscopy, the signal corresponding to the benzylic protons is absent, confirming successful deuteration at that site. For instance, in a related deuterated benzyl (B1604629) azide, the absence of the characteristic singlet for the benzylic protons and the appearance of a multiplet for the aromatic protons confirms the deuteration. rsc.org

Furthermore, ¹³C NMR provides complementary information, with the carbon attached to the deuterium atoms showing a characteristic shift and splitting pattern. rsc.org These NMR techniques are crucial for mechanistic investigations, such as studying the course of cycloaddition reactions. beilstein-journals.org By monitoring the changes in the NMR spectra over time, researchers can elucidate reaction kinetics and identify intermediates. beilstein-journals.org

Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the structural and conformational properties of this compound. The azide functional group exhibits a strong and characteristic asymmetric stretching vibration, typically observed in the range of 2100-2160 cm⁻¹. nih.gov In deuterated azides, this vibrational mode can be influenced by the heavy isotope substitution, potentially leading to slight shifts in the absorption frequency. nih.gov

Studies on related benzyl azides have utilized IR spectroscopy to follow reaction progress and identify key functional groups in the products. rsc.org For example, in the synthesis of triazoles from azides, the disappearance of the azide peak and the appearance of new bands corresponding to the triazole ring are monitored. rsc.org High-pressure Raman spectroscopy, combined with theoretical calculations, has been used to investigate conformational changes in benzyl azide, revealing rotations of the methylene (B1212753) and azide groups under pressure. researchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Isotopic Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can distinguish the deuterated compound from its non-deuterated counterpart. rsc.org The monoisotopic mass of this compound is 171.05770699 Da. nih.gov

MS is also extensively used to monitor the progress of reactions involving this compound. By analyzing the mass spectra of reaction mixtures over time, researchers can identify the formation of products and intermediates. researchgate.net Labeling experiments, where the isotopic label is tracked through a reaction sequence, are particularly powerful for elucidating fragmentation mechanisms in the mass spectrometer. researchgate.net

| Property | Value | Source |

| Molecular Formula | C7H3D2F2N3 | nih.gov |

| Molecular Weight | 171.14 g/mol | nih.gov |

| Monoisotopic Mass | 171.05770699 Da | nih.gov |

| CAS Number | 1346600-83-6 | chemicalbook.com |

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides a deeper understanding of the electronic structure, reactivity, and reaction dynamics of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a reliable method for investigating the molecular properties of benzyl azides and related compounds. researchgate.net DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data from NMR and IR spectroscopy to validate the computational models. researchgate.net

For instance, DFT calculations have been employed to study the conformational equilibrium of benzyl azides, highlighting the importance of including electronic correlation effects for accurate predictions. researchgate.net Furthermore, DFT can be used to explore the potential energy surfaces of reactions involving this compound, helping to identify transition states and calculate activation energies. beilstein-journals.org This information is invaluable for understanding reaction mechanisms and predicting reactivity.

Ab Initio Molecular Dynamics Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a powerful approach to studying the time evolution of chemical reactions involving this compound. mdpi.com AIMD combines quantum mechanical calculations of forces with classical mechanics to simulate the motion of atoms over time, providing a dynamic picture of reaction pathways. mdpi.comrsc.org

These simulations are particularly useful for exploring complex reaction mechanisms where multiple pathways may be accessible. researchgate.net For example, AIMD has been used to study the pyrolysis of benzyl azide, revealing the formation of various intermediates and end products. researchgate.net By including finite temperature effects and anharmonicity, AIMD provides a more realistic description of reaction dynamics compared to static calculations. rsc.org The combination of AIMD with enhanced sampling techniques allows for the investigation of complex catalytic systems and the calculation of free energy landscapes. rsc.org

Theoretical Prediction of Isotope Effects and Spectroscopic Signatures

In the study of isotopically labeled compounds such as this compound, theoretical and computational chemistry serves as a powerful predictive tool. By employing quantum mechanical calculations, primarily based on Density Functional Theory (DFT), it is possible to forecast the spectroscopic signatures and isotope effects with a high degree of accuracy. These theoretical insights are invaluable for interpreting experimental data and understanding the subtle changes in molecular properties that arise from isotopic substitution.

The replacement of two protium (B1232500) atoms with deuterium at the benzylic methylene position introduces a significant mass change, which primarily influences the vibrational and nuclear magnetic resonance (NMR) spectroscopic properties of the molecule.

Predicted Vibrational (IR) Spectra Isotope Effects

The most direct and predictable consequence of deuteration is the alteration of vibrational frequencies. The vibrational energy levels of a molecule are dependent on the reduced mass of the vibrating atoms. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, substituting the lighter hydrogen atoms with heavier deuterium atoms leads to a predictable decrease in the frequency of vibrational modes involving the C-D bonds compared to the C-H bonds.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), can be employed to compute the harmonic vibrational frequencies for both the standard (h2) and deuterated (d2) isotopologues of 2,6-difluorobenzyl azide. researchgate.net The most pronounced effect is anticipated for the C-H stretching vibrations of the methylene group.

Table 1: Predicted Isotopic Shifts in Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (h2) (cm⁻¹) | Predicted Frequency (d2) (cm⁻¹) | Predicted Isotopic Shift (νH/νD) |

| Methylene C-H/C-D Sym. Stretch | ~2950 | ~2130 | ~1.38 |

| Methylene C-H/C-D Asym. Stretch | ~3020 | ~2200 | ~1.37 |

| Methylene Scissoring | ~1450 | ~1050 | ~1.38 |

| Azide Asymmetric Stretch (N₃) | ~2100 | ~2100 | ~1.00 |

| Aromatic C-H Stretch | ~3070 | ~3070 | ~1.00 |

| C-F Stretch | ~1280 | ~1280 | ~1.00 |

Note: The values presented are illustrative and based on typical DFT calculation results for similar organic azides and benzyl derivatives. The exact frequencies can vary depending on the level of theory and basis set used in the computation.

As the table illustrates, the C-D stretching frequencies are expected to appear at significantly lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2900-3000 cm⁻¹). acs.org This large shift provides a clear and unambiguous spectroscopic marker for successful deuteration. Other modes directly involving the methylene group, such as bending (scissoring) vibrations, will also exhibit a noticeable shift to lower frequencies. In contrast, vibrations localized on other parts of the molecule, such as the azide (N₃) asymmetric stretch, aromatic C-H stretches, and the C-F stretches, are predicted to be largely unaffected by deuteration at the benzylic position. consensus.app

Predicted Nuclear Magnetic Resonance (NMR) Spectra Isotope Effects

Deuterium substitution also induces predictable changes in the NMR spectra. These changes, known as isotope effects, can be subtle but are highly informative.

¹H NMR Spectrum: The most dramatic and obvious predicted effect in the ¹H NMR spectrum of this compound is the complete disappearance of the resonance signal corresponding to the benzylic methylene protons. This provides a straightforward confirmation of the isotopic labeling. The signals for the aromatic protons are expected to remain, with only negligible shifts in their chemical shift values.

¹³C NMR Spectrum: In the ¹³C NMR spectrum, deuterium substitution leads to more subtle effects. researchgate.net The carbon atom directly attached to the deuterium atoms (the C-D₂ carbon) will exhibit two main changes:

Change in Multiplicity: Due to coupling with deuterium (which has a nuclear spin I=1), the resonance for the deuterated carbon will appear as a multiplet (typically a triplet for a CD₂ group) in a proton-decoupled ¹³C NMR spectrum.

Isotope Shift (nΔC(D)): The chemical shift of the deuterated carbon and its neighbors will be slightly altered. This is known as the deuterium isotope effect on ¹³C chemical shifts, defined as nΔC(D) = δC(H) - δC(D), where 'n' is the number of bonds separating the observed carbon from the deuterium atom. nih.gov Typically, a one-bond isotope effect (¹ΔC(D)) results in an upfield shift (lower ppm value) of 0.2-0.5 ppm per deuterium atom due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. nih.gov Smaller, two-bond isotope effects (²ΔC(D)) on adjacent carbons are also common. nih.gov DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method are routinely used to predict these isotope shifts. mdpi.com

Table 2: Predicted Deuterium Isotope Effects on ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Isotope Shift (Δδ in ppm) | Predicted Multiplicity |

| Benzylic Carbon (CD₂) | -0.4 to -0.8 (upfield) | Triplet |

| Aromatic C1 (ipso-C) | -0.05 to -0.2 (upfield) | Singlet |

| Aromatic C2/C6 (ortho-C) | < -0.05 (upfield) | Singlet |

Note: The predicted shifts are illustrative, representing typical values observed in deuterated organic molecules and predicted by DFT calculations. The negative sign indicates an upfield shift.

¹⁹F NMR Spectrum: The effect of deuteration at the benzylic position on the ¹⁹F NMR spectrum is predicted to be negligible. The fluorine atoms are five bonds away from the site of isotopic substitution. Isotope effects on NMR chemical shifts decay rapidly with the number of intervening bonds. Therefore, any change in the ¹⁹F chemical shift is expected to be well below the typical resolution of a standard NMR spectrometer.

Future Research Directions

Development of Novel Synthetic Pathways for Deuterated Azides

The efficient and selective synthesis of 2,6-Difluorobenzyl Azide-d2 is the gateway to its broader investigation. While conventional methods for benzyl (B1604629) azide (B81097) synthesis, such as nucleophilic substitution of a benzyl halide with sodium azide, are well-established, future research could focus on more advanced and sustainable pathways that accommodate the specific requirements of deuterium (B1214612) incorporation. rsc.orgorganic-chemistry.orgkoreascience.kr

One promising avenue is the development of one-pot procedures starting from commercially available precursors. For instance, a pathway could be envisioned from 2,6-difluorobenzaldehyde, involving a deuteride (B1239839) reduction to form the corresponding dideuterated benzyl alcohol, followed by an in situ azidation. koreascience.kr Exploring various deuteride sources (e.g., lithium aluminum deuteride) and azidating agents will be crucial for optimizing yield and purity. rsc.org

Furthermore, biocatalytic approaches represent a frontier in azide synthesis. rochester.edu Research into enzymes, such as engineered P450 monooxygenases, that could potentially mediate the direct azidation of a C-H bond or the conversion of an alcohol to an azide under mild, aqueous conditions would be a significant advancement. rochester.edu Identifying or engineering an enzyme tolerant to the fluorinated aromatic ring and capable of acting on the benzylic position would offer an environmentally benign route to this and related deuterated azides.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Starting Material | Key Reagents/Catalysts | Anticipated Advantages | Key Challenges |

| Conventional Substitution | 2,6-Difluorobenzyl-d2 Bromide | Sodium Azide (NaN₃) | High yield, well-understood mechanism. rsc.org | Requires synthesis of the deuterated halide precursor. |

| Reductive Azidation | 2,6-Difluorobenzaldehyde | Lithium Aluminum Deuteride (LiAlD₄), Diphenylphosphoryl Azide (DPPA) | One-pot potential, readily available starting material. rsc.org | Stoichiometric use of strong reducing agents. |

| Catalytic Azidation | 2,6-Difluorobenzyl-d2 Alcohol | Bi(OTf)₃, Cu(OTf)₂, or other Lewis acids; TMSN₃ | Direct conversion of alcohol, potentially milder conditions. organic-chemistry.org | Catalyst compatibility and selectivity. |

| Biocatalysis | 2,6-Difluorotoluene-α,α-d2 | Engineered Hemoproteins, NaS₂O₄, NaN₃ | Green chemistry, high selectivity. rochester.edu | Enzyme discovery and engineering, substrate scope limitations. rochester.edu |

Exploration of Unprecedented Reactivity Modes

The combination of fluorine and deuterium atoms in this compound offers unique opportunities to study and exploit its chemical reactivity. The electron-withdrawing nature of the two fluorine atoms is known to enhance the stability of organic azides while also influencing their reactivity in cycloaddition reactions and nitrene formation. tib.eubeilstein-institut.de

Future research should systematically investigate the kinetics of this compound in classic azide reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tib.eu The presence of the C-D bonds at the benzylic position allows for the study of the secondary kinetic isotope effect (KIE), providing valuable mechanistic insights into the transition state of the reaction. rochester.edu A KIE value different from unity would shed light on the degree of hyperconjugation and steric effects involving the methylene (B1212753) bridge during the catalytic cycle.

Beyond established reactions, the unique electronic properties conferred by the difluoroaryl group could enable unprecedented reactivity. For example, the thermal or photochemical decomposition of the azide to form the corresponding nitrene is a well-known process. diva-portal.orgthieme.de The reactivity of the resulting 2,6-difluorobenzyl-d2-nitrene could be explored for novel C-H insertion or cyclization reactions. The fluorine atoms may direct the nitrene towards unusual intramolecular pathways, potentially leading to the synthesis of novel nitrogen-containing heterocyclic compounds. avcr.cz

Expansion of Applications in Materials Science and Chemical Biology

The distinct features of this compound make it a promising candidate for advanced applications in both materials science and chemical biology. The incorporation of deuterium offers a powerful tool for improving the properties of materials and for use as a tracer in biological systems. researchgate.netacs.orgscielo.org.mx

In materials science , deuteration can enhance the stability and lifetime of organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), by slowing down C-H bond degradation pathways. researchgate.net The azide group serves as a versatile handle for "clicking" the molecule onto polymer backbones or surfaces via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC), creating functionalized materials with enhanced durability. tib.eu Future work could involve synthesizing polymers functionalized with this azide and evaluating their thermal and photochemical stability compared to their non-deuterated counterparts.

In chemical biology , the compound is a trifecta of useful functionalities.

The azide group is a premier bioorthogonal handle for labeling biomolecules in living systems. diva-portal.org

The fluorine atoms can serve as a ¹⁹F NMR reporter probe for studying molecular interactions, as ¹⁹F NMR offers a large chemical shift range and no background signal in biological systems. nih.gov

The deuterium atoms can act as a "silent" isotopic label for mass spectrometry-based quantification or can be used in deuterium metabolic imaging to trace the fate of molecules in vivo. researchgate.net

Future research could focus on attaching this azide to a biologically active molecule or a drug candidate. The resulting conjugate could be used to study drug metabolism with unprecedented detail, using the deuterium label to track metabolic "shunting" and the fluorine label to monitor binding events via NMR. researchgate.netnih.gov

Advanced Computational Modeling of Fluorinated Azide Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to predict and understand the behavior of molecules like this compound. acs.org Future computational studies will be invaluable for guiding experimental work.

Modeling can be employed to:

Predict Reaction Barriers: Calculate the activation energies for various reactions, such as cycloadditions and nitrene formation. acs.orgnih.gov This can help predict which reaction pathways will be most favorable and how the fluorine substituents influence reactivity compared to non-fluorinated analogues. nih.gov

Analyze Transition States: Investigate the geometry of transition states to rationalize regioselectivity and understand mechanistic details, such as the kinetic isotope effect of the deuterated methylene group. acs.org

Simulate Spectroscopic Properties: Predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR), which can aid in the characterization of the molecule and its reaction products. nih.gov

Evaluate Molecular Properties: Compute properties such as bond dissociation energies, electrostatic potential surfaces, and orbital energies (HOMO/LUMO) to provide a deeper understanding of the molecule's stability and electronic nature. mdpi.com

A key research direction would be a comparative computational study of a series of benzyl azides with varying degrees of fluorination and with and without deuterium. This would systematically deconvolute the electronic, steric, and isotopic effects on the molecule's structure and reactivity, providing a robust theoretical framework for designing next-generation chemical probes and building blocks. acs.orgmdpi.com

Q & A

Q. What are the key synthetic pathways for preparing 2,6-Difluorobenzyl Azide-d2 in pharmaceutical research?

The synthesis typically involves three steps: (1) esterification of 2,6-difluorobenzoic acid to form the methyl ester, (2) reduction using NaBH4 to yield 2,6-difluorobenzyl alcohol, and (3) halogenation (e.g., with SOCl2 or PCl3) to produce 2,6-difluorobenzyl chloride, followed by azidation using sodium azide (NaN3). Isotopic labeling (deuterium, d2) is introduced during reduction or halogenation steps using deuterated reagents .

Q. What safety protocols are critical when handling sodium azide in the synthesis of this compound?

Sodium azide is highly toxic and explosive. Researchers must use a fume hood, wear nitrile gloves, and avoid contact with acids (to prevent HN3 gas release). Waste should be neutralized with sodium nitrite and disposed via hazardous waste channels. Reaction quenching with ceric ammonium nitrate is recommended to minimize residual azide .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

<sup>1</sup>H-NMR and <sup>19</sup>F-NMR confirm substitution patterns and deuterium incorporation. IR spectroscopy identifies the azide stretch (~2100 cm<sup>−1</sup>). Mass spectrometry (MS) verifies molecular weight and isotopic purity. For crystalline derivatives (e.g., triazoles), X-ray diffraction provides regioselectivity data .

Advanced Research Questions

Q. How does flow chemistry enhance the efficiency of CuAAC reactions involving this compound?

Flow reactors using copper-on-charcoal catalysts achieve higher yields (e.g., 92% for Rufinamide) compared to batch methods. Continuous flow minimizes decomposition by reducing residence time at elevated temperatures (e.g., <140°C) and improves regioselectivity (20:1 1,4- vs. 1,5-triazole). In-line monitoring of pressure and temperature optimizes throughput .

Q. What experimental parameters influence thermal decomposition of this compound during cycloaddition reactions?

Decomposition occurs above 140°C, particularly at residence times >10 minutes. To mitigate this, use microcapillary reactors for rapid heat dissipation, maintain temperatures ≤130°C, and employ short reaction times (<5 minutes). Kinetic studies show Arrhenius behavior, with activation energy (~85 kJ/mol) derived from time-conversion profiles .

Q. How can regioselectivity in this compound cycloadditions be mechanistically rationalized?

Density functional theory (DFT) calculations reveal that electron-withdrawing fluorine substituents lower the LUMO energy of the azide, favoring 1,4-regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Steric effects from the 2,6-difluorobenzyl group further disfavor 1,5-isomer formation. Experimental validation via <sup>13</sup>C-NMR coupling constants confirms computational predictions .

Q. What strategies stabilize this compound in long-term storage for deuterium-labeled studies?

Store the compound under inert gas (Ar/N2) at −20°C in amber vials to prevent photodegradation. Deuterium loss is minimized by avoiding protic solvents (e.g., H2O, MeOH). Periodic <sup>2</sup>H-NMR analysis ensures isotopic integrity. For aqueous applications, lyophilization in deuterated buffers (e.g., D2O) is recommended .

Methodological Notes

- Contradiction Analysis : and highlight conflicting thermal stability thresholds (140°C vs. 130°C). This discrepancy may arise from reactor type (autoclave vs. microcapillary) or solvent effects. Researchers should validate conditions using thermogravimetric analysis (TGA) .

- Data Gaps : Limited studies on deuterium kinetic isotope effects (KIE) in azide reactions warrant further investigation via isotopic tracing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.